Lazertinib

Vue d'ensemble

Description

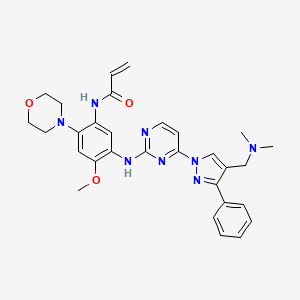

Lazertinib est un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR), oral, de troisième génération. Il est principalement développé pour le traitement du cancer du poumon non à petites cellules. This compound est capable de pénétrer le cerveau et cible la mutation T790M et les mutations activantes du récepteur du facteur de croissance épidermique Ex19del et L858R, tout en épargnant le récepteur du facteur de croissance épidermique de type sauvage .

Applications De Recherche Scientifique

Lazertinib has shown significant efficacy in the treatment of non-small cell lung cancer, particularly in patients with epidermal growth factor receptor T790M mutation-positive locally advanced or metastatic non-small cell lung cancer who have previously received epidermal growth factor receptor-tyrosine kinase inhibitor therapy . It has demonstrated longer progression-free survival compared to gefitinib in the first-line treatment of epidermal growth factor receptor-mutated advanced non-small cell lung cancer .

Mécanisme D'action

Lazertinib is an oral, third-generation, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) .

Target of Action

This compound specifically targets the EGFR T790M mutation and activating EGFR mutations Ex19del and L858R, while sparing wild type-EGFR . These mutations are commonly found in patients with NSCLC .

Mode of Action

Upon administration, this compound forms an irreversible covalent bond to the Cys797 residue in the ATP-binding site of the EGFR kinase domain . This specific and irreversible binding inhibits selective EGFR mutants, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells .

Biochemical Pathways

The primary mechanism of acquired resistance to first-generation (gefitinib, erlotinib) or second-generation (afatinib, dacomitinib) drugs is an EGFR exon 20 point mutation leading to a threonine to methionine substitution at amino acid position 790 (T790M) . This compound specifically targets this EGFR T790M mutation .

Pharmacokinetics

The recommended dosage of this compound is 240 mg once daily taken orally at the same time every day without regard to food .

Result of Action

This compound has shown clinically meaningful and durable antitumor activity in patients with previously untreated or osimertinib-pretreated EGFR-mutated advanced NSCLC . In the phase I/II LASER201 study, this compound was associated with an overall response rate (ORR) of 55%, median progression-free survival (PFS) of 11.1 months, and median overall survival (OS) of 38.9 months in 76 patients with EGFR T790M NSCLC treated with prior early generation TKIs .

Safety and Hazards

Lazertinib has shown safety findings consistent with prior reports . The most common adverse reactions were rash, itchiness, paresthesia, muscle spasms, headache, diarrhoea, and decreased appetite . Adverse reactions resulted in dose reductions in 12.8% of patients and discontinuation of this compound in 5.1% of patients .

Orientations Futures

Lazertinib, a third generation EGFR TKI, is another first-line treatment option for patients with EGFR mutated NSCLC with either an exon 19 deletion or exon 21 L858R mutation . The LASER301 study showed that patients with previously untreated EGFR-mutated advanced non-small cell lung cancer (NSCLC) receiving this compound had significantly longer progression-free survival (PFS) versus gefitinib, with a 55% lower risk of disease progression or death .

Méthodes De Préparation

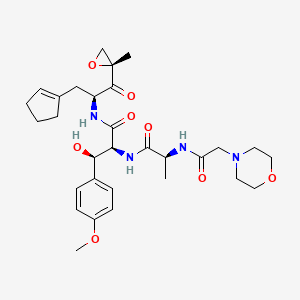

Voies de synthèse et conditions réactionnelles : La stratégie de synthèse du lazertinib implique plusieurs étapes clés. Initialement, LAZE-001 subit une substitution nucléophile par LAZE-002, conduisant à la formation de LAZE-003. Par la suite, la partie amino de LAZE-003 subit une transformation catalysée par le formaldéhyde, produisant LAZE-004 .

Méthodes de production industrielle : Le méthanesulfonate de this compound peut être préparé en mélangeant la base libre de this compound avec un solvant organique unique ou un mélange de solvants, puis en ajoutant du méthane .

Analyse Des Réactions Chimiques

Types de réactions : Lazertinib subit diverses réactions chimiques, notamment des substitutions nucléophiles et des transformations catalysées par le formaldéhyde .

Réactifs et conditions communes :

Substitution nucléophile : LAZE-001 et LAZE-002 sont des réactifs clés.

Transformation catalysée par le formaldéhyde : Le formaldéhyde est utilisé comme réactif.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent LAZE-003 et LAZE-004 .

4. Applications de la recherche scientifique

This compound a montré une efficacité significative dans le traitement du cancer du poumon non à petites cellules, en particulier chez les patients atteints d'un cancer du poumon non à petites cellules localement avancé ou métastatique positif pour la mutation T790M du récepteur du facteur de croissance épidermique qui ont déjà reçu un traitement par un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique . Il a démontré une survie sans progression plus longue par rapport au géfitinib dans le traitement de première ligne du cancer du poumon non à petites cellules avancé portant une mutation du récepteur du facteur de croissance épidermique .

5. Mécanisme d'action

This compound exerce ses effets en inhibant de manière irréversible la tyrosine kinase du récepteur du facteur de croissance épidermique. Il cible spécifiquement la mutation T790M et les mutations activantes du récepteur du facteur de croissance épidermique Ex19del et L858R, tout en épargnant le récepteur du facteur de croissance épidermique de type sauvage .

Comparaison Avec Des Composés Similaires

Lazertinib est comparé à d'autres inhibiteurs de la tyrosine kinase du récepteur du facteur de croissance épidermique de troisième génération tels que l'osimertinib. Les deux composés ciblent la mutation T790M et ont montré une efficacité significative dans le traitement du cancer du poumon non à petites cellules. this compound a démontré des avantages de survie supérieurs dans certaines études .

Composés similaires :

- Osimertinib

- Afatinib

- Dacomitinib

This compound se distingue par ses propriétés de pénétration cérébrale et sa capacité à épargner le récepteur du facteur de croissance épidermique de type sauvage, réduisant ainsi les effets secondaires potentiels .

Propriétés

IUPAC Name |

N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMJMHOQSALEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903008-80-9 | |

| Record name | Lazertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903008809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenamide, N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]-2-pyrimidinyl]amino]-4-methoxy-2-(4-morpholinyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAZERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2Y23XK11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Lazertinib irreversibly binds to the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. [] This binding prevents ATP binding and subsequent phosphorylation, ultimately inhibiting EGFR signaling pathways involved in tumor cell growth and survival. [, , ]

A: The development of EGFR C797S mutation is a known mechanism of acquired resistance to this compound. This mutation hinders the drug's ability to bind to EGFR, thereby diminishing its efficacy. [, ]

A: this compound forms an irreversible covalent bond with the Cys797 residue of EGFR. The C797S mutation substitutes this cysteine with a serine, preventing the formation of this covalent bond and reducing this compound's binding affinity. [, ]

A: Yes, patients who develop resistance to first- or second-generation EGFR TKIs, often due to the EGFR T790M mutation, can also develop resistance to third-generation inhibitors like this compound, primarily through the acquisition of the EGFR C797S mutation. [, , , ]

A: Research suggests that combining this compound with a MEK inhibitor, such as trametinib or selumetinib, might be a promising strategy for overcoming acquired resistance. This combination demonstrated potent antitumor activity in vitro and in vivo against this compound-resistant NSCLC cells harboring an EGFR/BRAF fusion gene. []

A: Research suggests that YAP/MCL-1 signaling also contributes to adaptive this compound resistance. Triple therapy combining a MCL-1 or YAP inhibitor with this compound and an AXL inhibitor significantly impacted cell viability and increased apoptosis, indicating a potential strategy to combat resistance. []

ANone: The molecular formula of this compound is C24H23N7O2, and its molecular weight is 441.5 g/mol. (Information not provided in provided abstracts. Please refer to drug information resources like Drugbank for confirmation.)

ANone: Specific spectroscopic data for this compound was not found in the provided research abstracts. For detailed spectroscopic information, refer to chemical databases or publications dedicated to the compound's characterization.

A: this compound features a distinctive pyrazole moiety that enables hydrogen bonds and van der Waals interactions with the EGFR kinase domain. This pyrazole moiety, along with its hydrophilic amine and hydrophobic phenyl groups, contributes to its selectivity for EGFR mutations, particularly L858R/T790M, over wild-type EGFR. [] Specific modifications to these structural features could potentially alter its binding affinity, potency, and selectivity.

A: this compound has shown promising clinical activity in patients with EGFR-mutated NSCLC. In the phase III LASER301 trial, this compound demonstrated a significant improvement in progression-free survival compared to gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. []

A: Yes, this compound exhibits good blood-brain barrier penetration and has shown substantial intracranial activity in patients with EGFR-mutated NSCLC with brain metastases. [, , ]

A: The LASER301 trial demonstrated that this compound significantly prolonged progression-free survival compared to gefitinib in patients with previously untreated EGFR-mutated advanced NSCLC. This benefit was consistent across various subgroups, including those with brain metastases and specific EGFR mutations. [, ]

A: Research suggests potential benefits of combining this compound with other agents. For instance, combining it with amivantamab, a bispecific antibody targeting EGFR and MET, has shown promising antitumor activity in patients with EGFR-mutated NSCLC, including those with osimertinib-relapsed disease. [, , , , , , ]

A: The combination targets multiple resistance mechanisms simultaneously. Amivantamab targets both EGFR and MET alterations, including MET amplifications, which are implicated in osimertinib resistance. Combining it with this compound's potent inhibition of EGFR, including common resistance mutations, provides a broader coverage of potential resistance pathways. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B608419.png)

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)

![(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B608427.png)